molecular formula C17H23NO3 B13945548 Pseudomorphine, tetrahydro- CAS No. 63868-44-0

Pseudomorphine, tetrahydro-

Cat. No.: B13945548
CAS No.: 63868-44-0
M. Wt: 289.4 g/mol
InChI Key: ZVVPOIIWSXKHNF-LRHZJYQRSA-N
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Preparation Methods

Pseudomorphine can be synthesized by the oxidative coupling of morphine using potassium ferricyanide as the oxidizing agent This method involves the reaction of morphine with potassium ferricyanide under controlled conditions to produce pseudomorphine

Chemical Reactions Analysis

Pseudomorphine undergoes several types of chemical reactions, including oxidation and hydrolysis. In an aqueous solution, morphine is oxidized to pseudomorphine and morphine-N-oxide . The oxidation reaction typically involves the use of oxidizing agents such as potassium ferricyanide. Hydrolysis reactions can also occur, leading to the breakdown of pseudomorphine into its constituent components under acidic or basic conditions .

Scientific Research Applications

Pseudomorphine has limited direct applications in scientific research due to its inactivity. it is of interest in the study of morphine and its derivatives. Researchers study pseudomorphine to understand the dimerization process of morphine and to investigate the impurities present in morphine preparations . Additionally, pseudomorphine’s structure and properties can provide insights into the behavior of other morphine-related compounds.

Mechanism of Action

Pseudomorphine does not exert significant pharmacological effects, and its mechanism of action is not well-defined. It does not produce effects in the central nervous or gastrointestinal systems but may have some effects on the circulatory system . The molecular targets and pathways involved in any potential effects of pseudomorphine are not well-studied.

Comparison with Similar Compounds

Pseudomorphine is similar to other morphine-related compounds such as thebaine (paramorphine), morphine-N-oxide, morphine-3-glucuronide, and morphine-6-glucuronide . These compounds share structural similarities with pseudomorphine but differ in their pharmacological effects and applications. For example, thebaine is a precursor to several important opioids, while morphine-3-glucuronide and morphine-6-glucuronide are metabolites of morphine with distinct pharmacological properties.

Properties

CAS No.

63868-44-0

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(1R,9R,10R,11S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol

InChI

InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12+,15-,17+/m1/s1

InChI Key

ZVVPOIIWSXKHNF-LRHZJYQRSA-N

Isomeric SMILES

CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O

Canonical SMILES

CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O

Origin of Product

United States

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